6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
This compound is a structurally complex tricyclic derivative featuring a fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one core. Key substituents include a sulfonyl group (5-(4-methylphenyl)sulfonyl), a morpholinylpropyl side chain (7-(3-morpholin-4-ylpropyl)), and an imino group at position 4. Its synthesis and structural elucidation likely rely on crystallographic tools such as the SHELX software suite (e.g., SHELXL for refinement and SHELXD/SHELXS for structure solution), which are widely employed for small-molecule and macromolecular crystallography .
Properties
Molecular Formula |
C26H29N5O4S |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C26H29N5O4S/c1-18-4-7-20(8-5-18)36(33,34)22-16-21-25(28-23-9-6-19(2)17-31(23)26(21)32)30(24(22)27)11-3-10-29-12-14-35-15-13-29/h4-9,16-17,27H,3,10-15H2,1-2H3 |
InChI Key |
ODPHWEUKLSBWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC(=CN4C3=O)C)N(C2=N)CCCN5CCOCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps, each requiring specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-7-(3-morpholin-4-ylpropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s tricyclic core and substituent diversity distinguish it from related molecules. Below is a comparative analysis of key structural and functional attributes:
Key Observations :
- Tricyclic vs. Tetracyclic Systems : The target compound’s tricyclic scaffold contrasts with the tetracyclic frameworks seen in ’s 3,7-dithia-5-azatetracyclo derivatives. The absence of sulfur bridges in the target compound may reduce metal-binding capacity compared to dithia-containing analogs .
- Sulfonyl vs.
Pharmacological and Functional Insights
- Cofactor Mimicry: The morpholinylpropyl and sulfonyl groups may enable mimicry of cofactors like MFR-a, which participates in one-carbon transfer in methanogens. However, the target compound’s lack of a formyl group (cf. formylated MFR-a) suggests divergent mechanistic roles .
- Enzyme Inhibition Potential: The sulfonyl group is a hallmark of protease inhibitors (e.g., HIV-1 protease inhibitors), while morpholine derivatives often target kinases or GPCRs. These features position the compound as a candidate for drug discovery .
Research Findings and Methodological Context
- Crystallographic Refinement : Structural data for such complex molecules typically derive from SHELX-based refinement (e.g., SHELXL for parameter optimization and SHELXE for experimental phasing) .
- Synthetic Challenges : The compound’s fused triaza system and sterically hindered sulfonyl group likely necessitate advanced synthetic strategies, such as transition-metal-catalyzed cyclizations or sulfonylation under inert conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
